molecular formula C19H22N2O B2641093 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 599161-65-6

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2641093
CAS No.: 599161-65-6
M. Wt: 294.398
InChI Key: AUTXJJDUZMQTMO-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Phenyl Group: The piperazine ring is then reacted with a phenyl halide, such as bromobenzene, in the presence of a base like potassium carbonate to introduce the phenyl group.

    Introduction of 4-Methylphenyl Group: The final step involves the reaction of the intermediate compound with 4-methylbenzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl groups are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)piperazine: Similar structure but lacks the ethanone group.

    1-Phenylpiperazine: Similar structure but lacks the 4-methylphenyl group.

    4-Methylbenzoyl chloride: Used in the synthesis but lacks the piperazine ring.

Uniqueness

2-(4-Methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of both the 4-methylphenyl and phenyl groups attached to the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-methylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16-7-9-17(10-8-16)15-19(22)21-13-11-20(12-14-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTXJJDUZMQTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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